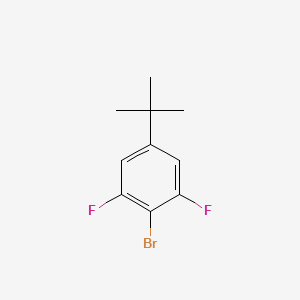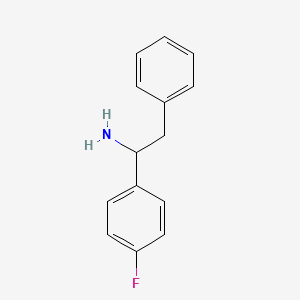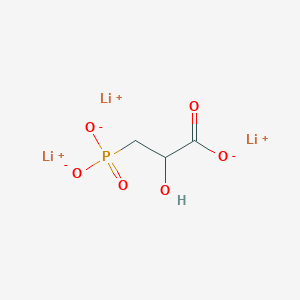
2-Bromo-5-tert-butyl-1,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-tert-butyl-1,3-difluorobenzene is an organic compound with the molecular formula C10H11BrF2. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, tert-butyl, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-tert-butyl-1,3-difluorobenzene typically involves the bromination of 5-tert-butyl-1,3-difluorobenzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-tert-butyl-1,3-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine is replaced by an aryl group.
Aplicaciones Científicas De Investigación
2-Bromo-5-tert-butyl-1,3-difluorobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Chemical Biology: In the study of biological systems and the development of chemical probes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-tert-butyl-1,3-difluorobenzene in chemical reactions involves the reactivity of the bromine and fluorine substituents. The bromine atom is a good leaving group, making the compound reactive in substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-tert-butyl-1,3-dimethylbenzene: Similar structure but with methyl groups instead of fluorine.
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene: Contains methoxy and tert-butyl groups.
Uniqueness
2-Bromo-5-tert-butyl-1,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties and reactivity compared to similar compounds. The combination of these substituents makes it valuable in specific synthetic applications and research areas.
Propiedades
Fórmula molecular |
C10H11BrF2 |
|---|---|
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
2-bromo-5-tert-butyl-1,3-difluorobenzene |
InChI |
InChI=1S/C10H11BrF2/c1-10(2,3)6-4-7(12)9(11)8(13)5-6/h4-5H,1-3H3 |
Clave InChI |
ZBXUHDFWSOVTKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)



![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)




![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
